Butyl-agarose

Description

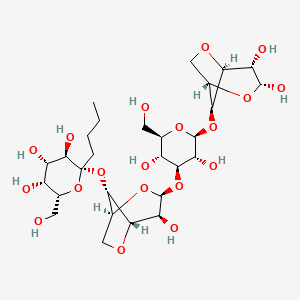

Structure

3D Structure

Properties

Molecular Formula |

C28H46O19 |

|---|---|

Molecular Weight |

686.7 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-butyl-2-[[(1S,3S,4S,5S,8S)-3-[(2S,3R,4S,5R,6R)-2-[[(1S,3R,4S,5S,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C28H46O19/c1-2-3-4-28(24(37)15(33)13(31)10(6-30)46-28)47-20-12-8-40-23(20)18(36)27(43-12)45-21-14(32)9(5-29)42-26(17(21)35)44-19-11-7-39-22(19)16(34)25(38)41-11/h9-27,29-38H,2-8H2,1H3/t9-,10-,11+,12+,13+,14-,15+,16+,17-,18+,19+,20+,21+,22+,23+,24-,25-,26+,27+,28+/m1/s1 |

InChI Key |

NNNFRADPTMWRKU-GQOHWMDXSA-N |

Isomeric SMILES |

CCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O[C@H]2[C@@H]3CO[C@H]2[C@@H]([C@@H](O3)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]6CO[C@H]5[C@@H]([C@@H](O6)O)O)CO)O)O |

Canonical SMILES |

CCCCC1(C(C(C(C(O1)CO)O)O)O)OC2C3COC2C(C(O3)OC4C(C(OC(C4O)OC5C6COC5C(C(O6)O)O)CO)O)O |

Origin of Product |

United States |

Agarose Matrix Engineering and Derivatization for Butyl Ligand Immobilization

Agarose (B213101) Base Matrix Fabrication and Structural Characteristics

The foundation of Butyl-agarose is the agarose polymer, a polysaccharide extracted from seaweed, which is processed into a porous, beaded gel matrix. mdpi.comcube-biotech.com The physical properties of this matrix are critical as they dictate the flow characteristics, mechanical stability, and interaction kinetics during the chromatographic process. ucl.ac.uk

Native agarose gels lack the mechanical strength required to withstand the high pressures and flow rates used in modern liquid chromatography. purolite.com To enhance their rigidity, the agarose polymer chains are covalently cross-linked. This process transforms the soft gel into a robust, pressure-stable matrix suitable for FPLC (Fast Protein Liquid Chromatography) applications. cube-biotech.com

Several bifunctional agents are employed for cross-linking, including epichlorohydrin, 2,3-dibromopropanol, and divinyl sulfone. mdpi.compurolite.com These reagents form stable ether linkages between the hydroxyl groups of adjacent agarose polysaccharide chains, reinforcing the gel structure. mdpi.com The degree of cross-linking has a profound impact on the matrix's characteristics:

Rigidity and Pressure Stability : Increased cross-linking significantly enhances the mechanical strength of the beads, allowing for higher flow rates without column collapse. mdpi.comcube-biotech.comresearchgate.net Highly cross-linked agaroses are often marketed as "Superflow" or "Fast Flow" media. cube-biotech.comualberta.ca

| Cross-linking Agent | Primary Function | Impact on Matrix Properties |

| Epichlorohydrin | Forms stable ether bonds, increasing mechanical strength. | Enhances rigidity for higher flow rates. mdpi.compurolite.com |

| Divinyl Sulfone (DVS) | Creates a rigid network, improving flow characteristics. | A 3% cross-linking degree is often optimal for stable, fast-flow media. mdpi.com |

| Bis-oxiranes | Reinforces polysaccharide bundles. | Increases rigidity without significantly altering overall gel porosity. mdpi.comresearchgate.net |

| 2,3-dibromopropanol | Covalently links agarose chains. | Contributes to a more robust and pressure-tolerant matrix. mdpi.com |

This table summarizes common cross-linking agents and their effects on the agarose matrix.

Agarose chromatography resins are manufactured as spherical beads. ucl.ac.uk The size of these beads and the uniformity of their size distribution are critical parameters for chromatographic performance. chromatographytoday.com

Broad Particle Size Distribution : Traditional manufacturing methods, such as batch emulsification, produce beads with a relatively wide range of sizes. purolite.comchromatographytoday.com This heterogeneity can lead to several performance issues, including less reproducible column packing, higher back pressure, and broader elution peaks due to phenomena like eddy diffusion, where molecules take varied paths through the column. purolite.com

Uniform Particle Size Distribution : Modern manufacturing techniques, such as "jetting," create beads with a narrow and uniform particle size distribution. chromatographytoday.comchromatographytoday.com This uniformity results in more consistent column packing, improved kinetics, and enhanced resolution. chromatographytoday.comchromatographytoday.com With uniform beads, molecules travel similar path lengths through the column, leading to narrower, more concentrated elution peaks and reduced buffer consumption. purolite.com

| Particle Size Distribution | Column Packing | Back Pressure | Elution Profile | Overall Performance |

| Broad (Traditional) | Less reproducible | Higher | Broad peaks, less concentrated | Reduced resolution and efficiency. purolite.com |

| Uniform (Jetted) | More consistent and easier | Lower | Narrow peaks, more concentrated | Improved kinetics, resolution, and consistency. chromatographytoday.com |

This table compares the impact of broad versus uniform particle size distribution on key chromatographic parameters.

Chemical Derivatization Strategies for Butyl Group Introduction

Derivatization is the chemical process of modifying the agarose matrix to introduce the functional butyl groups that define the resin's hydrophobic character. researchgate.netpsu.edu

To create this compound, the butyl ligand is covalently attached to the hydroxyl groups of the agarose backbone.

Ether Linkages : The most common and stable method for attaching the butyl group is through an ether linkage. ualberta.cacytivalifesciences.com This chemistry creates an uncharged and chemically robust bond, minimizing the risk of ligand leakage and non-specific ionic interactions. cytivalifesciences.com A frequent method involves using butyl glycidyl (B131873) ether (BGE), which can be directly coupled to the agarose beads. researchgate.net Another approach uses bifunctional reagents like 1,4-butanediol (B3395766) diglycidyl ether, which first activates the agarose with an epoxide group; this reagent not only couples the ligand but also introduces a spacer arm and contributes to further cross-linking of the matrix. huji.ac.il

Spacer Arm Design : A spacer arm is often incorporated to distance the butyl ligand from the agarose backbone. This spacer can prevent potential steric hindrance, making the ligand more accessible to target proteins. The design of the spacer is crucial; hydrophilic and rigid spacers tend to keep the ligand extended and solvated, which is often the desired conformation. researchgate.netelsevierpure.com In contrast, increasing the length or hydrophobicity of the spacer can cause it to fold back and interact with the agarose matrix, potentially reducing the ligand's availability. researchgate.netelsevierpure.com The structure of Butyl Sepharose, for instance, involves a spacer arm between the agarose and the butyl group, connected by an ether bond. researchgate.nethuji.ac.ilresearchgate.net

The density can be controlled during the synthesis process, for example, by adjusting the concentration of the coupling reagent (e.g., butyl glycidyl ether) added to the reaction. researchgate.net The influence of ligand density on performance is significant:

Binding Capacity and Strength : Increasing the ligand density generally increases the protein binding capacity up to a certain point. ualberta.casigmaaldrich.com Beyond this saturation point, a higher density primarily increases the strength of the hydrophobic interaction. ualberta.ca This can lead to multi-point attachment of a protein to the resin, making elution more difficult and potentially requiring harsh conditions that could denature the target molecule. ualberta.ca

Selectivity : The density of the butyl groups directly influences the selectivity of the separation. sigmaaldrich.com Resins with lower ligand density will be less retentive and may be suitable for proteins with higher surface hydrophobicity, allowing for elution under milder conditions. Conversely, higher ligand densities create a more hydrophobic environment, suitable for binding proteins with lower hydrophobicity.

| Ligand Density | Hydrophobicity | Binding Capacity | Binding Strength | Elution |

| Low | Low | Lower | Weaker | Requires milder conditions (higher salt to elute). |

| High | High | Higher (up to a plateau) | Stronger | May require harsher conditions (lower salt to elute). ualberta.ca |

This table outlines the influence of butyl ligand density on the chromatographic properties of the resin.

Mechanism of Biomolecule Interaction with Butyl Agarose Adsorbents

Molecular Basis of Hydrophobic Adsorption on Butyl-Agarose

The interaction between a protein and this compound is too weak to occur under standard low-salt buffer conditions. Therefore, high concentrations of specific salts, known as "salting-out" or kosmotropic salts, are required in the binding buffer. These salts promote hydrophobic interactions through several related mechanisms:

Water Structuring: Kosmotropic salts, such as ammonium (B1175870) sulfate (B86663) or sodium sulfate, are highly effective at organizing bulk water molecules. The ions of these salts are strongly hydrated, sequestering a significant number of water molecules into hydration shells. This reduces the amount of "free" water available to solvate the hydrophobic surfaces of the protein and the butyl ligands.

Increased Surface Tension: These salts increase the surface tension of the aqueous solution, which enhances the hydrophobic effect. The increased energetic cost of maintaining a cavity for a non-polar solute in the water forces the non-polar surfaces to associate to minimize their exposure to the solvent.

Preferential Exclusion: The protein and the this compound matrix are preferentially hydrated, meaning water molecules accumulate at their surfaces. The salting-out salt is consequently excluded from the vicinity of these surfaces. This phenomenon, known as preferential exclusion, effectively "pushes" the protein's hydrophobic patches towards the butyl ligands, as this association minimizes the thermodynamically unfavorable interface between the non-polar surfaces and the high-salt aqueous phase.

The promotion of binding is therefore not a direct interaction with the salt, but rather an indirect effect mediated by the salt's influence on the structure and properties of the water solvent.

The binding of a protein to a this compound adsorbent is predominantly an entropy-driven process. The thermodynamics can be described by the Gibbs free energy equation:

ΔG = ΔH - TΔS

Where:

ΔG is the change in Gibbs free energy (must be negative for spontaneous binding).

ΔH is the change in enthalpy.

T is the absolute temperature.

ΔS is the change in entropy.

The large, positive TΔS term outweighs the small ΔH term, resulting in a negative ΔG and a spontaneous binding process. This desolvation of the hydrophobic surfaces is the critical thermodynamic event that drives protein retention on this compound.

Influence of Operational Parameters on Binding and Elution

The strength of the hydrophobic interaction is not fixed; it can be precisely controlled by manipulating the composition of the mobile phase and other physical parameters. This control is essential for achieving effective protein binding and subsequent selective elution.

The type and concentration of salt used are the most critical parameters for controlling protein retention on this compound.

Ionic Strength: For a given salting-out salt, increasing its concentration in the binding buffer increases the strength of the hydrophobic interaction and, consequently, protein retention. Proteins are loaded onto the column in a high-salt buffer to promote binding. Elution is achieved by applying a decreasing salt gradient, which weakens the hydrophobic interactions and allows proteins to desorb sequentially based on their surface hydrophobicity.

Salt Type: The effectiveness of different salts in promoting hydrophobic interactions follows the Hofmeister series. Kosmotropic salts promote binding, while chaotropic salts disrupt water structure and weaken binding.

Anions (most effective to least effective for binding): SO₄²⁻ > HPO₄²⁻ > CH₃COO⁻ > Cl⁻ > Br⁻ > NO₃⁻ > I⁻ > SCN⁻

Cations (generally a weaker effect): NH₄⁺ > K⁺ > Na⁺ > Li⁺

Ammonium sulfate is the most commonly used salt due to its high efficacy in the Hofmeister series and its high solubility. The choice of salt can significantly impact the selectivity and resolution of the separation.

Table 1: Effect of Salt Type on the Retention of a Model Protein (Lysozyme) on this compound

| Salt Type (1.5 M) | Hofmeister Series Position | Relative Retention Strength | Mechanism |

|---|---|---|---|

| Ammonium Sulfate ((NH₄)₂SO₄) | Strongly Kosmotropic | Very Strong | Promotes extensive water structuring, maximizing hydrophobic interaction. |

| Sodium Sulfate (Na₂SO₄) | Strongly Kosmotropic | Strong | Highly effective at salting-out, similar to ammonium sulfate. |

| Sodium Chloride (NaCl) | Weakly Kosmotropic | Moderate | Requires higher concentrations than sulfates to achieve similar binding strength. |

| Sodium Thiocyanate (NaSCN) | Strongly Chaotropic | None (Eluting Effect) | Disrupts water structure, weakening hydrophobic interactions and preventing binding. |

The pH of the buffer can influence protein binding to this compound, although its effect is generally less pronounced than that of salt concentration. The primary mechanisms of pH influence are:

Changes in Protein Surface Charge: Altering the pH changes the ionization state of a protein's acidic and basic amino acid residues. This can lead to changes in intramolecular electrostatic interactions, which in turn may induce subtle conformational changes.

Exposure or Burial of Hydrophobic Patches: A pH-induced conformational change can alter the protein's tertiary structure, potentially exposing previously buried hydrophobic regions to the solvent or, conversely, burying accessible ones. Exposing more hydrophobic surface area will increase the protein's affinity for the this compound resin. Generally, proteins tend to bind more strongly at pH values away from their isoelectric point (pI) if this shift induces a conformation that exposes more hydrophobic patches.

Temperature has a distinct and somewhat counter-intuitive effect on hydrophobic interactions. Because binding to this compound is an entropy-driven process, an increase in temperature generally leads to stronger binding.

Referring back to the Gibbs free energy equation (ΔG = ΔH - TΔS), the large positive entropy change (ΔS) is multiplied by the absolute temperature (T). Therefore, as T increases, the -TΔS term becomes more negative, leading to a more favorable (more negative) ΔG and thus a stronger interaction.

This means that protein binding is enhanced at higher temperatures, while elution is more efficient at lower temperatures. Most HIC separations are performed at ambient temperature (20-25 °C) as a compromise, but for proteins that bind very strongly, running the elution step at a reduced temperature (e.g., 4 °C) can improve recovery.

Table 2: Representative Data on the Effect of Temperature on the Binding Capacity of this compound for Bovine Serum Albumin (BSA)

| Temperature (°C) | Thermodynamic Impact | Dynamic Binding Capacity (mg BSA/mL resin) |

|---|---|---|

| 4 | Reduced entropic driving force (-TΔS term is smaller). | ~18 |

| 15 | Moderate entropic driving force. | ~24 |

| 25 | Strong entropic driving force. | ~31 |

| 35 | Maximized entropic driving force, stronger binding. | ~36 |

Theoretical Models for Protein Retention on this compound

To elucidate and predict the retention behavior of proteins on this compound, various theoretical models have been developed. These models range from statistical correlations to detailed molecular simulations, each providing a different level of insight into the adsorption process.

Quantitative Structure-Retention Relationship (QSRR) models are mathematical frameworks that seek to correlate the retention of a protein with its structural and physicochemical properties. nih.gov In HIC, QSRR models are powerful tools for predicting protein retention and understanding the factors that govern selectivity. nih.gov The fundamental goal is to establish a statistically significant relationship between a protein's retention time and its molecular descriptors. nih.gov

The development of QSRR models for this compound systems involves several key steps:

Data Collection: A set of model proteins with known three-dimensional structures is selected. Their retention times on a this compound column are determined experimentally under defined conditions, such as a linear gradient of decreasing salt concentration. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each protein. These descriptors numerically represent various properties, including:

Hydrophobicity: Often considered the most critical factor, this can be quantified by the solvent-accessible surface area of hydrophobic residues. nih.gov

Size and Shape: Descriptors such as molecular weight and total surface area are commonly used. science.gov

Charge: The net charge of the protein at the experimental pH can influence retention. psu.edu

Model Building and Validation: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like Support Vector Machines (SVM), are used to build the QSRR model. nih.govresearchgate.net The predictive power of the model is then tested using a separate set of proteins that were not used in the model's development. science.gov

Research Findings:

Studies have successfully employed QSRR modeling to investigate protein retention on various HIC resins, including those with butyl ligands. nih.gov These models have demonstrated the ability to predict the changes in protein affinity and selectivity. nih.gov For instance, QSRR models have highlighted the importance of descriptors related to the solvent-accessible surface area in creating physically interpretable models of protein retention. nih.gov The approach provides a framework for developing predictive tools that can aid in the rational selection of HIC systems and optimization of separation conditions. nih.gov

Table 1: Examples of Protein Descriptors in QSRR for this compound HIC

| Descriptor Category | Example Descriptor | Significance in Protein Retention |

|---|---|---|

| Hydrophobicity | Hydrophobic solvent-accessible surface area | A primary driver of interaction with the butyl ligands. |

| Size/Shape | Molecular Weight | Can correlate with the number of potential interaction sites. science.gov |

| Structure | Number of rotatable bonds | Influences the conformational flexibility of the protein. science.gov |

While QSRR models are valuable for prediction, computational methods like molecular docking and molecular dynamics (MD) simulations offer a more detailed, atomistic view of the interactions between a protein and the this compound surface. acs.orgnih.gov These approaches can provide insights into the binding mechanisms that are not readily accessible through experimental means alone. acs.org

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. japsonline.com In the context of HIC, docking can be used to identify potential binding sites on a protein's surface for the butyl ligands. The process involves computationally "placing" the butyl group at various positions on the protein surface and using a scoring function to estimate the binding affinity for each pose. This can help in identifying hydrophobic patches or pockets that are likely to interact with the this compound matrix.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations provide a dynamic picture of the molecular system over time. japsonline.compnas.org By simulating the movements of the protein, butyl ligands, agarose (B213101) matrix, and solvent molecules, MD can reveal:

Conformational Changes: Proteins may undergo subtle structural changes upon binding to the HIC resin. researchgate.net

Binding Stability: MD simulations can assess the stability of the protein-ligand complex over a simulated time course, often on the nanosecond scale. nih.gov

Binding Free Energy: Advanced MD techniques can be used to calculate the free energy of binding, providing a quantitative measure of the interaction strength. acs.orgacs.org

Research Findings:

Table 2: Comparison of Theoretical Modeling Approaches

| Approach | Principle | Key Information Provided |

|---|---|---|

| QSRR | Statistical correlation between molecular descriptors and retention. nih.gov | Predictive models for retention time; identification of key physicochemical properties. nih.gov |

| Molecular Docking | Prediction of the preferred binding orientation of a ligand to a protein. japsonline.com | Identification of potential binding sites; estimation of binding affinity. acs.org |

| Molecular Dynamics | Simulation of the time-dependent behavior of a molecular system. pnas.org | Detailed mechanistic insights into binding; analysis of conformational changes. japsonline.comresearchgate.net |

Advanced Methodologies and Process Optimization for Butyl Agarose Chromatography

Column Packing and Hydrodynamic Performance Evaluation

The physical state of the packed chromatographic bed is a critical determinant of separation performance. An improperly packed column can lead to peak broadening, asymmetry, and reduced resolution due to channeling, voids, or excessive compression. Therefore, meticulous packing procedures and subsequent qualification are essential first steps in process optimization.

The objective of column packing is to create a homogenous, stable bed of Butyl-agarose beads that provides uniform flow distribution. The process begins with the preparation of a slurry. The this compound resin is typically supplied as a suspension in a storage solution (e.g., 20% ethanol). For packing, it is first equilibrated into a suitable packing solvent, often a low-viscosity solution like 0.1 M sodium chloride or 0.02 M sodium phosphate (B84403) buffer, to create a slurry of a specific concentration, commonly between 50% and 70% (v/v). A higher slurry concentration can reduce stratification of beads by size during packing but may be more difficult to handle.

Two primary techniques are used for packing this compound into process-scale columns:

Flow Packing (or Constant Flow Packing): This is the most common method for laboratory and pilot-scale columns. The slurry is pumped into the column at a constant flow rate that is significantly higher (typically 1.3 to 1.5 times) than the maximum intended operational flow rate. This high velocity creates a downward hydraulic force that rapidly settles the beads into a compressed, stable bed. The final bed height is determined by the volume of slurry packed.

Dynamic Axial Compression (DAC): Predominantly used in large-scale manufacturing, DAC columns feature a movable piston or adapter. The entire volume of slurry is introduced into the column, and the piston is then mechanically lowered to a predetermined position or pressure, physically compressing the slurry into a packed bed of a precise, target height. This method offers excellent reproducibility and control, compensating for any bed settling that might occur over time by allowing for in-situ repacking.

Once packed, the column's hydrodynamic performance must be quantitatively assessed. This qualification ensures the bed is uniform and will perform predictably. Key metrics include the Height Equivalent to a Theoretical Plate (HETP) and the peak Asymmetry Factor (As). These are determined by injecting a small pulse of a non-binding tracer molecule, such as acetone (B3395972) or a high-concentration salt pulse (e.g., 1 M NaCl), and analyzing the resulting elution peak.

HETP: A measure of the band broadening occurring in the column. A lower HETP value indicates a more efficient, well-packed column with less dispersion. It is calculated from the peak width and retention time.

Asymmetry Factor (As): A measure of peak shape, calculated at 10% of the peak height. An ideal Gaussian peak has an As of 1.0. For this compound columns, an acceptable range is typically 0.8 to 1.5. Values outside this range suggest issues like channeling (As < 0.8) or tailing (As > 1.5).

The pressure-flow characteristic is another critical evaluation. A plot of backpressure versus linear flow rate is generated. For modern, rigid this compound resins, this relationship should be linear up to and beyond typical operational flow rates, indicating that the beads are not deforming or compressing under pressure, which would impede flow and compromise the separation.

Table 1: Impact of Packing Flow Rate on this compound Column Performance

This table presents typical qualification data for a 20 cm diameter column packed with this compound (50 µm particle size) to a bed height of 20 cm. The column was tested at an operational linear flow rate of 150 cm/h using a 1% acetone pulse.

| Packing Flow Rate (cm/h) | Resulting Bed Compression Factor | HETP (cm) | Asymmetry Factor (As) |

| 180 | 1.05 | 0.025 | 1.6 (Tailing) |

| 200 | 1.12 | 0.018 | 1.2 |

| 225 | 1.18 | 0.015 | 1.0 |

| 250 | 1.21 | 0.016 | 0.9 |

Interact with this data

Data shows that an optimal packing flow rate (225 cm/h) yields the lowest HETP and an ideal asymmetry of 1.0, indicating the most efficiently packed bed.

Chromatographic Mode Optimization

The elution strategy is tailored to the specific separation challenge. This compound chromatography relies on modulating hydrophobic interactions by changing the salt concentration of the mobile phase. Optimization involves selecting the most effective elution mode to maximize resolution, purity, and yield.

Isocratic elution involves using a mobile phase of constant composition to elute the target molecule. In the context of HIC with this compound, a sample is loaded in a high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate). Elution is then achieved by switching to a buffer with a single, lower, and constant salt concentration. This concentration is carefully selected to be just low enough to desorb the target protein from the this compound resin while leaving more hydrophobic impurities bound.

This strategy is highly effective for "polishing" steps where the goal is to remove a specific, known impurity that has a significantly different hydrophobicity than the product. It is a simple, rapid, and robust method that is easy to scale up. Optimization involves scouting a range of isocratic salt concentrations to identify the optimal window that provides the best balance between product recovery and impurity clearance.

Table 2: Isocratic Elution Optimization for a Model Protein

This table illustrates the effect of varying the isocratic concentration of ammonium sulfate (B86663) on the recovery and purity of a target protein from a mixture containing a more hydrophobic impurity.

| Isocratic Ammonium Sulfate Conc. (M) | Target Protein Recovery (%) | Impurity Clearance (%) | Final Purity (%) |

| 1.2 | 45 | 99.8 | 99.7 |

| 1.1 | 82 | 99.5 | 99.5 |

| 1.0 | 96 | 98.0 | 98.1 |

| 0.9 | 98 | 85.0 | 86.2 |

Interact with this data

The data indicates that an isocratic elution with 1.0 M ammonium sulfate provides the best compromise, achieving high recovery (96%) and high purity (98.1%).

When separating complex mixtures containing multiple components with similar hydrophobicities, gradient elution is the preferred method. In this mode, the salt concentration of the mobile phase is decreased over the course of the run, typically from a high concentration to zero. As the salt concentration (and thus the ionic strength) of the buffer decreases, proteins desorb from the this compound resin sequentially, in order of increasing hydrophobicity.

The shape of the gradient is a powerful tool for optimizing resolution:

Linear Gradient: The most common approach, where salt concentration decreases linearly over time. It is an excellent starting point for method development.

Step Gradient: Involves one or more abrupt changes in salt concentration. This is useful for rapidly removing weakly bound or very strongly bound contaminants, thereby shortening the process time and reducing buffer consumption.

Shallow/Segmented Gradient: A slow, shallow gradient can be applied across the region where the target protein and critical impurities elute, significantly enhancing their resolution.

Gradient elution generally provides superior resolution for complex mixtures compared to isocratic or broad step-elution methods.

Table 3: Comparison of Elution Modes for Resolving Two Closely Related Proteins

This table compares the resolution (Rs) achieved between two model proteins (Protein A and Protein B) on a this compound column using different elution strategies. An Rs value ≥ 1.5 is typically desired for baseline separation.

| Elution Strategy | Mobile Phase Condition | Resolution (Rs) |

| Isocratic Elution | 0.95 M Ammonium Sulfate | 0.6 |

| Step Gradient | Step from 1.2 M to 0.8 M Ammonium Sulfate | 0.9 |

| Linear Gradient | 20 Column Volumes, 1.5 M to 0 M Ammonium Sulfate | 1.7 |

| Shallow Linear Gradient | 30 Column Volumes, 1.1 M to 0.8 M Ammonium Sulfate | 2.4 |

Interact with this data

The results clearly demonstrate the superior resolving power of gradient elution, with a shallow linear gradient providing the highest resolution for this challenging separation.

Continuous chromatography represents a paradigm shift from traditional batch processing, aiming to improve productivity and efficiency. This compound is well-suited for integration into continuous platforms, such as multicolumn counter-current solvent gradient purification (MCSGP). In an MCSGP system, multiple small columns packed with this compound are operated in a staggered, cyclic fashion. While one column is being loaded, others are simultaneously undergoing wash, elution, and regeneration steps.

This approach allows for the continuous loading of feedstock and collection of purified product. A key feature is the ability to internally recycle overlapping fractions containing both product and impurities, which are then re-injected into the system for another chance at separation. This recycling dramatically increases both yield and purity without compromising throughput.

The primary advantages of using this compound in a continuous process include:

Increased Productivity: Measured in grams of product per liter of resin per hour (g/L/h), productivity can be increased 3- to 10-fold compared to batch chromatography.

Reduced Buffer Consumption: Efficient cycling and smaller column volumes lead to a significant reduction in the amount of expensive buffer required per gram of product.

Higher Resin Utilization: The resin is constantly in use, leading to much higher capacity utilization compared to a batch process where the resin sits (B43327) idle during column packing and cleaning.

Enhanced Process Consistency: The steady-state operation of a continuous process leads to a more consistent product quality profile.

This technology is particularly impactful for high-value biologics where maximizing facility throughput and minimizing the cost of goods are critical business drivers.

Process Scale-Up Considerations for this compound Resins

The transition from laboratory-scale purifications to large-scale production is a critical step in biopharmaceutical manufacturing. This compound resins, a cornerstone of Hydrophobic Interaction Chromatography (HIC), are well-suited for industrial applications due to their robustness and efficiency. avantorsciences.comyilimart.com Successful scale-up, however, requires careful consideration of several factors to maintain separation performance and ensure process economy. yilimart.comprep-hplc.com

Translating Laboratory-Scale Separations to Production Environments

The primary goal of scaling up is to increase the amount of purified product without compromising its quality. prep-hplc.com This is typically achieved by increasing the column diameter while maintaining the bed height and linear flow velocity used in the optimized laboratory-scale method. prep-hplc.comscientificlabs.co.uk This approach ensures that the residence time of the protein in the column remains constant, which is a critical parameter for consistent binding and elution performance. scientificlabs.co.uk

Key parameters to maintain during scale-up include:

Bed Height: Consistent bed height helps to ensure that the resolution achieved at the lab scale is maintained. scientificlabs.co.uk Typical bed heights for production-scale HIC range from 10 to 25 cm. prep-hplc.comscientificlabs.co.ukbestchrom.com

Linear Flow Velocity: Keeping the linear flow velocity constant ensures that the contact time between the protein and the resin is the same as in the lab-scale process. yilimart.comscientificlabs.co.uk

Sample Characteristics: The properties of the sample, including its concentration and the composition of the feed stream, should be kept consistent. yilimart.com

For process-scale operations, specialized "BioProcess" grade this compound resins are available. avantorsciences.comdutscher.com These resins are manufactured using validated methods to meet the stringent requirements of the biopharmaceutical industry, ensuring batch-to-batch reproducibility and providing regulatory support. dutscher.comscientificlabs.com The physical and chemical stability of these resins prevents issues like bed compression and the formation of fine particles, which can be problematic in large columns. dutscher.com

Dynamic Binding Capacity and Throughput Optimization

Dynamic binding capacity (DBC) is a crucial parameter in production chromatography, as it directly impacts the amount of product that can be processed in a single run. DBC refers to the amount of target protein that binds to the resin under actual flow conditions. marvelgent.com It is influenced by several factors, including:

Flow Rate: Generally, DBC decreases as the flow rate increases. yilimart.com However, modern, rigid this compound resins are designed to maintain high DBC even at high flow velocities, allowing for increased throughput. cytivalifesciences.com For instance, some resins show only a 25% decrease in DBC when the flow velocity is increased from 200 cm/h to 700 cm/h. cytivalifesciences.com

Salt Concentration and Type: The concentration and type of salt in the binding buffer significantly affect protein binding. marvelgent.comastreabioseparations.com Ammonium sulfate is a commonly used salt to promote hydrophobic interactions. astreabioseparations.com

Protein Properties: The hydrophobicity and concentration of the target protein influence its binding affinity for the resin. marvelgent.com

Temperature and pH: These parameters can also affect the hydrophobic interactions and thus the DBC. marvelgent.comastreabioseparations.com

Optimizing throughput involves finding the right balance between DBC and flow rate to maximize the amount of purified product over a given time. yilimart.com While higher flow rates can shorten process times, they may lead to a reduction in DBC. yilimart.com Therefore, it is essential to determine the optimal flow rate that provides the highest productivity without significantly compromising the binding capacity. yilimart.com The use of highly cross-linked agarose (B213101) matrices allows for higher flow rates and pressures, which can significantly enhance productivity in industrial settings. cytivalifesciences.comltbiotech.lt

| Resin Type | Matrix | Particle Size (µm) | Recommended Flow Rate (cm/h) | Maximum Pressure (MPa) |

|---|---|---|---|---|

| Butyl Sepharose 4 Fast Flow | 4% cross-linked agarose | 45-165 | 150-250 | 0.3 |

| G-Sep™ Butyl Agarose Fast Flow | 6% cross-linked agarose | 50-160 | Up to 450 | 0.3 |

| Butyl Sepharose High Performance | Highly cross-linked agarose | ~34 | ≤ 100 | Not specified |

| Diamond Butyl | Highly cross-linked rigid agarose | 40-120 | 150-350 | 0.5 |

| Lepta Butyl HR | Highly cross-linked agarose | 40 | 90-500 | 0.5 (5 bar) |

Regeneration and Cleaning-in-Place (CIP) Protocols

To ensure the longevity and consistent performance of this compound resins, effective regeneration and cleaning procedures are essential. These processes remove any remaining bound molecules and contaminants, preparing the column for subsequent purification cycles. dutscher.com

Strategies for Reversible Binding Material Removal

After each chromatographic run, the column is regenerated to remove any molecules that are reversibly bound to the resin. This is typically achieved by washing the column with a buffer of low ionic strength to disrupt the hydrophobic interactions and elute the bound material. sunresinlifesciences.com This is often followed by washing with several column volumes of water and then re-equilibrating the column with the starting buffer for the next run. yilimart.com A common regeneration procedure involves washing with more than 10 bed volumes of a low-salt buffer. sunresinlifesciences.com For many applications, a complete CIP procedure is recommended every 5 to 10 cycles to prevent the gradual buildup of contaminants. yilimart.com

Chemical Stability and Durability of this compound under Stringent Cleaning Conditions

This compound resins are known for their high chemical stability, allowing for the use of stringent cleaning-in-place (CIP) protocols. gbiosciences.comcreativebiomart.net CIP is designed to remove strongly bound, precipitated, or denatured substances that are not removed by standard regeneration procedures. dutscher.com The choice of CIP solution depends on the nature of the contaminants. dutscher.com

Common CIP strategies include:

Precipitated or hydrophobically bound proteins: Washing with 1 M sodium hydroxide (B78521) (NaOH) is a standard and effective method. sunresinlifesciences.comcytivalifesciences.com The contact time is typically 30 to 60 minutes. yilimart.com

Strongly hydrophobic proteins, lipoproteins, and lipids: A wash with 70% ethanol (B145695) or 30% isopropanol (B130326) for 4-10 column volumes is often effective. sunresinlifesciences.comcreativebiomart.net Alternatively, a non-ionic detergent in an acidic or basic solution can be used. yilimart.comcreativebiomart.net

Ionically bound proteins: A wash with a high concentration of salt, such as 2 M sodium chloride (NaCl), can remove these contaminants. sunresinlifesciences.com

The agarose matrix of these resins is stable across a wide pH range, typically from 3 to 13 for operational use and 2 to 14 for CIP. gbiosciences.combestchrom.com They are also compatible with common denaturing agents like 8 M urea (B33335) and 6 M guanidine (B92328) hydrochloride, as well as organic solvents like ethanol and isopropanol. gbiosciences.comcreativebiomart.net This robustness allows for hundreds of CIP cycles without a significant loss in column performance. dutscher.com For sanitization to inactivate microbial contaminants, 0.5–1.0 M NaOH is commonly used. yilimart.com Some this compound resins can also be sterilized by autoclaving at 121°C. yilimart.comgbiosciences.com

| Contaminant | CIP Reagent | Typical Conditions |

|---|---|---|

| Precipitated or hydrophobically bound proteins | Sodium Hydroxide (NaOH) | 1 M NaOH, 30-60 min contact time |

| Strongly hydrophobic proteins, lipoproteins, lipids | Ethanol or Isopropanol | 70% ethanol or 30% isopropanol, 4-10 column volumes |

| Ionically bound proteins | Sodium Chloride (NaCl) | 2 M NaCl, 0.5-1 column volume |

| General Sanitization | Sodium Hydroxide (NaOH) | 0.5-1.0 M NaOH, 30-60 min contact time |

Applications of Butyl Agarose in Biomolecule Separation and Characterization

Protein Purification and Fractionation

Butyl-agarose is extensively employed for the purification and fractionation of proteins, leveraging the diversity in the number and distribution of hydrophobic amino acid residues on their surfaces. nih.gov It serves as a versatile tool in various stages of a purification workflow, including capture, intermediate purification, and final polishing steps. proteogenix.science

Purification of Recombinant Proteins and Enzymes

A significant application of this compound is in the purification of proteins produced through recombinant DNA technology. These proteins are often expressed at high levels in host organisms like Escherichia coli, resulting in complex mixtures that require efficient purification strategies. HIC with this compound can be a crucial step in isolating the target recombinant protein from host cell contaminants.

For instance, this compound chromatography has been successfully integrated into the purification protocols for various recombinant proteins. It can be particularly effective when used after an initial capture step like ion-exchange chromatography, as the high salt concentrations in the eluate from the first column are often suitable for direct loading onto the HIC column. proteogenix.science This streamlines the process by minimizing the need for buffer exchange.

Table 1: Examples of Recombinant Proteins Purified Using this compound HIC

| Protein/Enzyme | Source Organism | Purification Stage | Purpose |

|---|---|---|---|

| Recombinant Human Annexin V | E. coli | Intermediate Step | Separation from host cell protein impurities after initial cation exchange. |

| Various Recombinant Enzymes | Multiple | Intermediate/Polishing | Removal of aggregated or misfolded forms and other contaminants. |

| Monoclonal Antibodies (mAbs) | CHO Cells | Polishing Step | Removal of aggregates and other product-related impurities. |

Separation of Proteins Based on Hydrophobicity Profiles

The fundamental principle of HIC is the separation of proteins according to their relative surface hydrophobicity. This compound, with its C4 alkyl ligand, is considered a medium-hydrophobicity resin, making it suitable for a broad range of proteins. chromatographyonline.com Proteins with more exposed hydrophobic patches will bind more strongly to the resin and require a lower salt concentration to elute, whereas more hydrophilic proteins will bind weakly and elute at higher salt concentrations. nih.gov

This selectivity allows for the fractionation of complex protein mixtures. By carefully controlling the salt gradient, researchers can resolve proteins with only subtle differences in their hydrophobic character. The choice of salt and its concentration are critical parameters that can be adjusted to optimize the separation for a specific protein mixture. waters.com

Table 2: Elution Order of Standard Proteins on this compound HIC

| Protein | Relative Hydrophobicity | Typical Elution Order |

|---|---|---|

| Ribonuclease A | Low | Early |

| Cytochrome c | Low-Medium | Early-Intermediate |

| Lysozyme | Medium | Intermediate |

| Myoglobin | Medium-High | Intermediate-Late |

| α-Chymotrypsinogen A | High | Late |

Note: The exact elution order and resolution can vary based on specific experimental conditions such as pH, temperature, and the type of salt used.

Resolution of Protein Variants and Isoforms

HIC using this compound is sensitive enough to distinguish between closely related protein forms, such as isoforms, variants arising from post-translational modifications (PTMs), or improperly folded species. bio-works.comformulationbio.com These subtle structural differences can alter the surface hydrophobicity of a protein, which can be exploited for separation.

For example, modifications like deamidation or oxidation can lead to slight changes in a protein's conformation, exposing or concealing hydrophobic regions. chromatographyonline.com this compound chromatography can effectively resolve these variants, which is critical for the characterization of biopharmaceuticals and for understanding protein function. This high-resolution capability makes it a valuable analytical tool for assessing protein heterogeneity and purity. formulationbio.comchromatographyonline.com

Peptide Separation and Analysis

While Reversed-Phase Chromatography (RPC) is the dominant technique for peptide separations, HIC on matrices like this compound offers a useful, orthogonal approach, particularly for peptides that are difficult to purify by RPC due to aggregation or poor recovery. nih.govcytivalifesciences.com The non-denaturing conditions of HIC can be advantageous for maintaining the native conformation of larger polypeptides.

Application in Peptide Mapping Techniques

Peptide mapping is a critical analytical technique used to confirm the primary structure of a protein and to detect and identify post-translational modifications. lcms.czchromatographyonline.com The standard workflow involves digesting a protein into smaller peptides, followed by chromatographic separation (typically RPC) and mass spectrometry (MS) analysis. waters.com

HIC with this compound can be incorporated into peptide mapping workflows as a prefractionation step to reduce the complexity of the peptide mixture before final analysis. nih.govthermofisher.com By separating the peptide digest into several fractions based on hydrophobicity, the load on the subsequent analytical column is reduced, which can improve the resolution and detection of low-abundance peptides. This is particularly useful in "bottom-up" proteomics for achieving deeper coverage of the proteome.

Advanced Analytical Characterization Using this compound

This compound is a key stationary phase in Hydrophobic Interaction Chromatography (HIC), a technique that separates molecules based on their hydrophobicity under non-denaturing conditions. nih.govnih.gov This characteristic is particularly valuable for the detailed characterization of complex biomolecules.

Characterization of Antibody-Drug Conjugates (ADCs) by Hydrophobicity

The principle behind this separation is that ADC variants with a higher DAR are more hydrophobic and therefore bind more strongly to the butyl groups on the agarose (B213101) matrix. americanpharmaceuticalreview.com Elution is typically achieved by decreasing the salt concentration in the mobile phase, which weakens the hydrophobic interactions, allowing the ADC species to elute in order of increasing hydrophobicity. americanpharmaceuticalreview.com This process allows for the quantification of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and provides a profile of the drug load distribution within an ADC sample. nih.govtandfonline.com

The advantages of using this compound HIC for ADC characterization include:

Non-denaturing conditions : The analysis is performed under mild conditions, preserving the native structure and activity of the ADC. nih.govnih.gov This is a significant advantage over methods like reversed-phase liquid chromatography (RPLC), which often use organic solvents that can cause denaturation. tandfonline.com

Resolution of DAR species : It effectively separates conjugates based on the number of attached drug molecules. nih.gov

Preparative potential : HIC can be used not only for analysis but also for the preparative separation and isolation of specific DAR species for further characterization. nih.govamericanpharmaceuticalreview.com

Research has focused on optimizing HIC methods by screening different resins and mobile phases to improve resolution and recovery. nih.gov For instance, a study developed a model using fluorescein 5-isothiocyanate as a non-toxic payload surrogate to establish suitable purification and characterization methods for ADCs, using a Butyl-NPR column for analytical separation. nih.gov The choice of stationary phase is critical; a butyl-type resin, being more hydrophobic than a phenyl resin, may strongly retain certain ADCs, requiring the use of organic modifiers like isopropanol (B130326) in the mobile phase for elution. nih.gov

| Stationary Phase Ligand | Relative Hydrophobicity | Typical Application | Key Characteristics |

|---|---|---|---|

| Butyl | Intermediate | General purpose ADC DAR analysis, polishing steps. molnar-institute.comcreativebiomart.net | Provides good resolution for a wide range of ADCs. molnar-institute.com |

| Phenyl | Higher (Aromatic Interaction) | ADCs where butyl phase provides insufficient retention or different selectivity is needed. nih.govnih.gov | Offers alternative selectivity through π-π interactions. |

| Ether | Lower | Analysis of auristatin-based ADCs. americanpharmaceuticalreview.com | Less hydrophobic, suitable for highly hydrophobic ADCs. |

| Propyl | Lower | ADCs with high hydrophobicity. chromatographyonline.com | Weak hydrophobic interaction, useful for preventing irreversible binding. |

Integration with Mass Spectrometry and Other Analytical Techniques

A significant challenge in ADC analysis is the direct coupling of HIC with mass spectrometry (MS), as HIC typically employs high concentrations of non-volatile salts (e.g., ammonium (B1175870) sulfate) which are incompatible with MS detection. americanpharmaceuticalreview.comtandfonline.com However, integrating these two powerful techniques is highly desirable for unambiguous peak identification and detailed characterization.

Several strategies have been developed to overcome this limitation:

Use of Volatile Salts : A key innovation is the replacement of non-volatile salts with MS-compatible, volatile alternatives like ammonium acetate or ammonium tartrate. tandfonline.comchromatographyonline.com While ammonium acetate may provide insufficient retention for some molecules, ammonium tartrate has been shown to be a suitable alternative, providing both good HIC separation and MS compatibility. tandfonline.com

Online Sample Cleaning : An ultrashort size exclusion chromatography step can be integrated between the HIC column and the mass spectrometer for online sample desalting, which enhances MS sensitivity. tandfonline.com

Two-Dimensional Liquid Chromatography (2D-LC) : An online HIC-RPLC-MS setup allows for the separation of ADC species by HIC in the first dimension, followed by desalting and further separation of subunits under denaturing reversed-phase conditions before introduction into the mass spectrometer. molnar-institute.comyoutube.com

Advanced Stationary Phases : The development of more hydrophobic HIC stationary phases, with ligands ranging from pentyl to decyl groups, allows for protein retention with lower concentrations of volatile salts (e.g., 1 M ammonium acetate), making direct HIC-MS coupling more feasible. chromatographyonline.com

The successful integration of HIC, often using this compound or similar stationary phases, with MS enables the direct measurement of the molecular weights of different DAR species eluted from the column. youtube.com This provides definitive confirmation of the ADC species identity and allows for a more comprehensive characterization of the conjugate heterogeneity. tandfonline.com

Novel Applications in Bioseparation and Material Science

The principles underlying the utility of this compound have been extended to the development of new materials for advanced separation and adsorption applications.

Development of Butyl-Silica Hybrid Monolithic Columns for Bioseparation

Monolithic columns, which consist of a single, continuous piece of porous material, offer advantages over traditional particle-packed columns, such as lower back pressure, higher flow rates, and rapid analysis times. phenomenex.comsigmaaldrich.com A significant innovation in this area is the creation of butyl-silica hybrid monolithic columns. nih.gov

These hybrid columns are prepared using a "one-pot" process involving the co-condensation of alkoxysilanes and an organosilane, such as butyl methacrylate (B99206), in the presence of a porogen and a catalyst. nih.govresearchgate.net This process creates a continuous silica skeleton with covalently attached butyl functional groups, combining the mechanical stability of silica with the hydrophobic separating power of the butyl ligand. nih.gov

Key features and applications of butyl-silica hybrid monolithic columns include:

High-Efficiency Bioseparation : They have demonstrated excellent performance in the separation of biomolecules like proteins and peptides in capillary liquid chromatography (cLC). nih.gov

MS Compatibility : These columns can be coupled with tandem mass spectrometry for the analysis of complex biological samples, such as tryptic digests of bovine serum albumin. nih.gov

Tunable Morphology : The physical properties of the monolith, such as pore structure, can be controlled by adjusting synthesis parameters like temperature and the concentration of reagents like N,N'-dimethylformamide and cetyltrimethylammonium bromide. nih.gov

| Parameter | Effect on Monolith Structure |

|---|---|

| Polycondensation Temperature | Influences the rate of silica formation and final pore structure. |

| N,N'-dimethylformamide (DMF) Volume | Acts as a porogen, affecting the size of macropores and mesopores. |

| Cetyltrimethylammonium bromide (CTAB) Content | Surfactant that templates the formation of mesopores. |

| Butyl Methacrylate Content | Determines the density of hydrophobic butyl groups on the surface. |

Modification of Agarose Gels for Adsorption of Organic Compounds

The agarose matrix itself can be chemically modified to create adsorbents for environmental and purification applications. While this compound is designed for hydrophobic interactions with biomolecules, other modifications can tailor agarose gels to adsorb specific small organic compounds from aqueous solutions. mdpi.com

For example, hydroxyalkyl amination of agarose gels using reagents like tris-(hydroxymethyl)aminomethane (TRIS) or ethanolamine has been shown to significantly improve the adsorption of pollutants such as bisphenol A and diclofenac from water. mdpi.com The modification process typically involves:

Activation : The agarose gel is first activated, for instance, by reacting it with allyl bromide to introduce allyl groups. mdpi.com

Functionalization : The activated gel is then further reacted to introduce the desired functional groups (e.g., TRIS or ethanolamine). mdpi.com

These modified gels function as effective adsorbents, with one study showing that a TRIS-modified agarose gel could reduce the concentration of diclofenac in contaminated water by a factor of ten over 64 column volumes. mdpi.com The moderate binding affinity allows for efficient desorption and regeneration of the adsorbent material. mdpi.com This approach demonstrates the versatility of the agarose backbone, a foundational component of this compound, for creating a wide range of functional materials for targeted adsorption of organic compounds. mdpi.comnih.gov

Future Directions and Emerging Trends in Butyl Agarose Research

Innovation in Butyl-Agarose Matrix and Ligand Design

The performance of this compound chromatography is intrinsically linked to the physical and chemical properties of the stationary phase. Consequently, significant research efforts are focused on engineering the agarose (B213101) matrix and the chemistry used to attach the butyl ligands.

The dual demands for high-purity products and high-throughput processes are driving the development of new this compound media with enhanced resolution and capacity. Innovations are centered on manipulating the bead size, pore structure, and cross-linking of the agarose matrix.

Next-generation media often feature smaller, more uniform bead sizes, which directly contribute to higher resolution separations. scientificlabs.co.uksigmaaldrich.com For example, resins like Butyl Sepharose High Performance are based on rigid, highly cross-linked agarose beads with a mean particle size of 34 µm. sigmaaldrich.comcytivalifesciences.com This smaller particle size facilitates faster mass transfer, allowing for sharp elution peaks and the effective separation of closely related protein variants or impurities. sigmaaldrich.com The high degree of cross-linking in these modern matrices enhances their physical stability, preventing bed compression at high flow rates and enabling more efficient and rapid purification processes suitable for industrial scale. scientificlabs.co.uksigmaaldrich.com

Simultaneously, there is a push to increase the dynamic binding capacity (DBC) of these resins. Higher DBC allows for the processing of larger sample volumes on smaller columns, improving productivity and reducing buffer consumption. cytivalifesciences.com Manufacturers are developing resins with optimized pore structures and ligand densities to maximize protein binding. cytivalifesciences.comjnc-corp.co.jp For instance, some modern resins boast a high ligand density which contributes to high dynamic binding capacity even at lower salt concentrations. cytivalifesciences.com Another approach involves using highly cross-linked cellulose (B213188) as a base matrix, which offers a unique crystalline structure and large pores that provide both superior strength and excellent mass transfer characteristics. jnc-corp.co.jp

| Product | Matrix Type | Particle Size (mean) | Key Features | Reference |

|---|---|---|---|---|

| Butyl Sepharose High Performance | Highly cross-linked 6% agarose | 34 µm | High resolution for polishing steps, chemically stable ether linkages. | scientificlabs.co.ukcytivalifesciences.com |

| WorkBeads 40 Butyl SH | Highly cross-linked agarose | 45 µm | High binding capacity and purity, high chemical stability for CIP. | cision.com |

| Cellufine MAX Butyl | Highly cross-linked cellulose | 40-130 µm | High flow characteristics, excellent mass transfer due to large pore size. | jnc-corp.co.jp |

| Capto Butyl ImpRes | Highly rigid agarose | 40 µm | High-resolution polishing, high flow rates, optimized pore structure. | cytivalifesciences.com |

The traditional and most common method involves coupling the butyl groups via stable ether linkages. ualberta.cagbiosciences.com The glycidyl (B131873) ether coupling technique is frequently employed as it produces a neutral linkage, ensuring that the resulting resin exhibits "pure" hydrophobic character without interfering ionic effects. scientificlabs.co.ukualberta.ca This is crucial for achieving predictable separations based solely on protein surface hydrophobicity.

However, researchers are exploring alternative chemistries to fine-tune the selectivity of this compound media. One such alternative is the use of a thioether linkage. cision.comvwr.com Resins like Butyl-S Sepharose 6 Fast Flow and WorkBeads 40 Butyl SH utilize this chemistry. cision.comvwr.com The thioether bond can subtly alter the electronic properties and spatial presentation of the butyl ligand compared to an ether linkage, potentially offering a different selectivity profile for certain proteins. This allows for the separation of molecules that may be difficult to resolve on traditional ether-linked media. vwr.com The exploration of different, stable linkages provides chromatographers with a broader toolkit to tackle complex purification challenges.

Integration with Multimodal Chromatography Systems

To achieve the stringent purity levels required for therapeutics, a single chromatography step is rarely sufficient. This compound HIC is frequently integrated into multi-step purification workflows, often in combination with other chromatographic techniques. This orthogonal approach, which separates molecules based on different physicochemical properties, is a powerful strategy for removing a wide range of impurities.

This compound HIC is highly compatible with other standard purification techniques, making it a versatile component in a comprehensive purification strategy (Capture, Intermediate Purification, Polishing - CIPP). cytivalifesciences.com.cn

HIC and Size Exclusion Chromatography (SEC): HIC is often used as an intermediate purification step before a final polishing step with SEC. cytivalifesciences.com.cn HIC effectively removes bulk impurities and can concentrate the sample, while SEC is then used to remove any remaining trace contaminants, and importantly, protein aggregates or fragments that may have similar hydrophobicity but different sizes. cytivalifesciences.com.cnbio-rad.com

HIC and Affinity Chromatography (AC): In workflows for tagged proteins or monoclonal antibodies, an initial capture step using AC (e.g., Protein A chromatography) is common. cytivalifesciences.com.cn HIC can be employed as a subsequent intermediate or polishing step to remove impurities such as host cell proteins (HCPs) and aggregates. cytivalifesciences.com.cn Studies have demonstrated the successful integration of HIC, SEC, and IEX in a single workflow to identify drug targets from complex protein mixtures. researchgate.netchromatographyonline.com

The concept of combining different separation modes is evolving from sequential steps to integrated, hybrid approaches, often termed multimodal or mixed-mode chromatography (MMC). mdpi.comcytivalifesciences.com These systems utilize resins that are functionalized with ligands capable of multiple types of interactions, such as ionic, hydrophobic, and sometimes hydrogen bonding, simultaneously. mdpi.comscribd.com

This approach offers unique and enhanced selectivity that cannot be achieved with single-mode chromatography. scribd.com For example, a multimodal resin might feature a ligand with both a positive charge (for anion exchange) and hydrophobic characteristics. By carefully controlling the buffer pH and salt concentration, the relative contributions of the ionic and hydrophobic interactions can be modulated to achieve fine-tuned separation of target proteins from closely related impurities like aggregates. mdpi.com

Recent developments include the creation of hybrid monolithic supports that incorporate butyl methacrylate (B99206) moieties for hydrophobic interactions alongside ion-exchange groups like diethylaminoethyl (DEAE). mdpi.com Such single-column systems can achieve significant purification of complex biomolecules like plasmid DNA in one step by leveraging both HIC and IEX binding mechanisms, demonstrating the power of hybrid approaches to simplify processes and enhance purity. mdpi.com

Mechanistic Insights and Predictive Modeling Advancements

While HIC is a widely used and powerful technique, the precise mechanisms governing protein adsorption to this compound are complex and not yet fully understood. researchgate.netmdpi.com Advancements in this area are focused on moving from empirical, trial-and-error process development to a more fundamental, model-based approach.

Gaining deeper mechanistic insights into how factors like salt type, pH, and temperature influence the interaction between a protein and the this compound surface is a key area of research. mdpi.com Studies have shown that protein adsorption is not a simple on-off event but can involve conformational changes in the protein upon binding. researchgate.net Understanding these phenomena is crucial for optimizing elution conditions to maximize recovery and maintain the biological activity of the target protein.

This fundamental knowledge is being leveraged to develop sophisticated mechanistic and predictive models. researchgate.net These models use mathematical equations to describe the thermodynamic and mass transfer phenomena occurring within the chromatography column. researchgate.netnih.gov By determining key model parameters through a limited number of high-throughput experiments, it is possible to simulate the outcome of many different process conditions in silico. researchgate.netmdpi.com This approach can:

Significantly reduce the experimental effort, time, and cost associated with process development. researchgate.net

Provide a deeper understanding of the process design space.

Help predict the impact of process variability, such as differences between resin lots or variations in the feedstock. ucl.ac.uk

Facilitate the development of more robust and reliable manufacturing processes. nih.govucl.ac.uk

Predictive models that correlate protein physicochemical properties (e.g., surface hydrophobicity) and resin characteristics with chromatographic performance are being developed to streamline the selection of the optimal HIC resin for a specific separation challenge. nih.gov

Advanced Simulation and Modeling of Protein-Ligand Interactions

A significant frontier in this compound research is the use of advanced simulation and modeling techniques to elucidate the intricate dance between proteins and the butyl ligands on the agarose matrix. nih.gov Molecular dynamics (MD) simulations are at the forefront of this effort, providing an atomistic-level view of the binding process. nih.govresearchgate.net

These simulations can model the behavior of proteins and ligands in an explicit solvent, offering insights into:

Binding Site Specificity: Identifying the specific hydrophobic patches on a protein's surface that are most likely to interact with the butyl ligands. researchgate.net

Conformational Changes: Understanding how both the protein and the flexible butyl ligand may change their shape upon binding.

Influence of the Agarose Backbone: Researchers are now developing more sophisticated models that include fragments of the agarose backbone to better mimic the real-world resin and understand its contribution to the interaction. nih.gov

By correlating simulation data with experimental results, such as retention times, scientists can build more accurate predictive models. nih.gov This knowledge is invaluable for designing more effective purification processes and for engineering novel this compound resins with tailored selectivities.

A key challenge in this area is the computational complexity of these simulations. However, with the continual increase in computing power and the development of more efficient algorithms, these in silico tools are becoming increasingly accessible and integral to the rational design of chromatographic separations. mdpi.com

Improved QSRR Models for Rational Design of Separation Processes

Quantitative Structure-Retention Relationship (QSRR) models represent a powerful statistical approach to connect the physicochemical properties of a protein with its retention behavior on a this compound column. nih.govmdpi.com These models are becoming increasingly sophisticated, moving beyond simple correlations to provide a more nuanced and predictive understanding of the separation process. uliege.be

The development of improved QSRR models involves several key aspects:

Advanced Molecular Descriptors: Researchers are moving beyond basic hydrophobicity scales to incorporate a wider range of descriptors. nih.gov These can include parameters derived from a protein's 3D structure, such as the solvent-accessible surface area of hydrophobic patches, and descriptors related to a protein's size, shape, and charge distribution. mdpi.com

Machine Learning Algorithms: Modern QSRR studies are leveraging the power of machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) to capture complex, non-linear relationships between protein properties and retention time. nih.govthebrpi.org These methods can often provide more accurate predictions than traditional linear regression models. mdpi.com

Inclusion of Process Parameters: The most advanced QSRR models are now beginning to incorporate process parameters, such as salt concentration and pH, into their predictive frameworks. This allows for a more holistic optimization of the entire separation process, not just the selection of the stationary phase.

The ultimate goal of QSRR modeling in the context of this compound chromatography is to enable the in silico prediction of retention times for novel proteins. nih.govmdpi.com This would dramatically reduce the experimental effort required for process development, saving both time and valuable resources. mdpi.com

Sustainability and Economic Considerations in this compound Production and Utilization

As the biopharmaceutical industry matures, there is a growing emphasis on the sustainability and economic viability of manufacturing processes. bio-works.com this compound, as a widely used consumable, is a key focus of these considerations.

Life Cycle Assessment of Chromatographic Media

A Life Cycle Assessment (LCA) is a systematic analysis of the environmental impact of a product or process, from the sourcing of raw materials to its final disposal. cytivalifesciences.com For this compound, an LCA would consider factors such as:

Raw Material Sourcing: The environmental impact of harvesting and processing agarose, as well as the synthesis of the butyl ligands.

Manufacturing Process: The energy, water, and solvent consumption during the production of the chromatography resin. bio-works.com

Use Phase: The consumption of buffers, cleaning agents, and water during the operational lifetime of the resin in a bioprocessing facility. patsnap.com

End-of-Life: The environmental impact of disposing of the used resin. patsnap.com

Cost-Benefit Analysis in Large-Scale Bioprocessing

The cost of goods (COGs) is a critical metric in the biopharmaceutical industry, and the cost of chromatography resins can be a significant contributor. pharmafocusasia.comopenaccessjournals.com A thorough cost-benefit analysis of this compound in large-scale bioprocessing must consider not only the initial purchase price of the resin but also a range of other factors:

Operational Costs: This includes the cost of buffers, water for injection (WFI), cleaning and sanitization chemicals, and the labor associated with packing, operating, and maintaining the chromatography columns. pharmafocusasia.com

Process Efficiency: A more expensive, higher-performing this compound resin that allows for higher flow rates, greater binding capacity, and improved product purity can lead to significant cost savings through increased productivity and reduced processing time. cytivalifesciences.com

Facility Fit: The use of highly efficient resins can enable the processing of larger batch sizes in existing facilities, avoiding the need for costly capital expenditure on new and larger equipment. pharmafocusasia.com

The trend towards continuous manufacturing and the use of pre-packed, disposable chromatography columns are also influencing the economic landscape of this compound utilization. pharmafocusasia.com While disposable options may have a higher per-unit cost, they can offer savings in terms of reduced validation requirements, faster turnaround times, and lower labor costs. patsnap.com Ultimately, the optimal choice of this compound media will depend on a holistic analysis of the specific process requirements and economic drivers of the manufacturing campaign.

Interactive Data Tables

Table 1: Key Parameters in Molecular Dynamics Simulations of Protein-Butyl-Agarose Interactions

| Parameter | Description | Relevance to this compound Chromatography |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the calculated interactions between the protein, butyl ligand, agarose, and solvent molecules. |

| Water Model | The mathematical model used to represent water molecules in the simulation. | Crucial for accurately modeling the hydrophobic effect, which is the primary driving force for binding in HIC. |

| Simulation Time | The total duration of the molecular dynamics simulation. | Must be long enough to allow the system to reach equilibrium and to sample a representative range of protein-ligand conformations. |

| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT) used in the simulation. | Defines the thermodynamic conditions (e.g., constant temperature, pressure) under which the simulation is run. |

Table 2: Common Descriptors Used in QSRR Models for this compound Chromatography

| Descriptor Class | Example Descriptors | Information Provided |

| Hydrophobicity | Kyte-Doolittle scale, solvent accessible surface area (SASA) of hydrophobic residues | The overall hydrophobicity of the protein and the size of its surface hydrophobic patches. |

| Steric/Size | Molecular weight, van der Waals volume | The size and shape of the protein, which can influence its accessibility to the pores of the agarose matrix. |

| Electronic | Dipole moment, electrostatic potential | The distribution of charge on the protein surface, which can lead to secondary ionic interactions with the resin. |

| 3D-MoRSE | 3D Molecule Representation of Structures based on Electron diffraction | Provides information about the 3D structure of the molecule. mdpi.com |

| RDF | Radial Distribution Function | Provides information about the shape and size of a molecule, which can influence its interaction with the stationary phase. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.